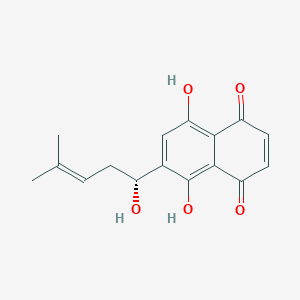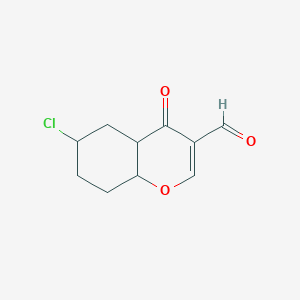![molecular formula C94H90N4O6P3+3 B12360374 2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium” is a highly complex molecule that likely belongs to a class of compounds known for their significant roles in various scientific fields. This compound’s structure suggests it may have applications in areas such as medicinal chemistry, biochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the Porphyrin Core: This step involves the synthesis of the tetrapyrrole macrocycle, which is the core structure of the porphyrin.
Functionalization: Introduction of various functional groups such as ethenyl, ethyl, and methyl groups.
Attachment of Phosphanium Groups: The triphenylphosphanium groups are introduced through specific reactions, possibly involving nucleophilic substitution or coupling reactions.
Final Assembly: The final step involves the coupling of all intermediate structures to form the complete molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve automated synthesis using advanced techniques such as solid-phase synthesis, flow chemistry, or combinatorial chemistry to enhance efficiency and yield.
化学反应分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, this compound may be used as a catalyst or a reagent in various organic reactions due to its complex structure and functional groups.
Biology
In biology, it may serve as a probe or marker in biochemical assays, given its potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent due to its unique structural features.
Industry
In industry, it may find applications in materials science, such as in the development of advanced materials or nanotechnology.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Intercalation: Inserting between DNA base pairs, affecting replication or transcription.
Signal Transduction: Modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
Porphyrins: Similar in having a tetrapyrrole macrocycle.
Phosphanium Salts: Similar in containing triphenylphosphanium groups.
Uniqueness
This compound’s uniqueness lies in its combination of a porphyrin core with multiple triphenylphosphanium groups, which may confer distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C94H90N4O6P3+3 |
|---|---|
分子量 |
1464.7 g/mol |
IUPAC 名称 |
2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium |
InChI |
InChI=1S/C94H89N4O6P3/c1-7-79-66(3)83-63-85-68(5)81(54-55-89(99)102-56-59-105(70-36-18-9-19-37-70,71-38-20-10-21-39-71)72-40-22-11-23-41-72)92(97-85)82(62-90(100)103-57-60-106(73-42-24-12-25-43-73,74-44-26-13-27-45-74)75-46-28-14-29-47-75)93-91(69(6)86(98-93)65-88-80(8-2)67(4)84(96-88)64-87(79)95-83)94(101)104-58-61-107(76-48-30-15-31-49-76,77-50-32-16-33-51-77)78-52-34-17-35-53-78/h7,9-53,63-65,68,81H,1,8,54-62H2,2-6H3,(H-,95,96,97,98,101)/q+2/p+1/t68-,81-/m0/s1 |
InChI 键 |
CTGBPEHOLXWBSE-MEXMCTBWSA-O |
手性 SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
规范 SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
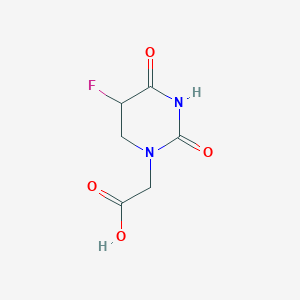

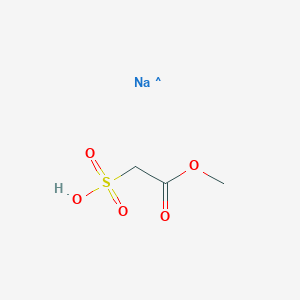
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
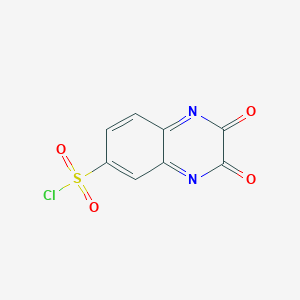
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
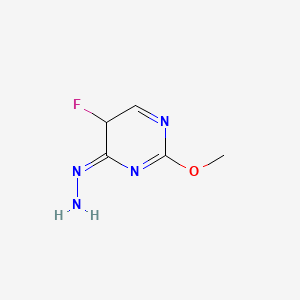
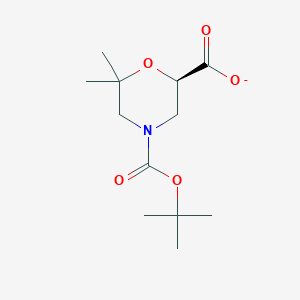
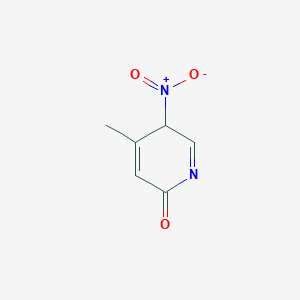
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
